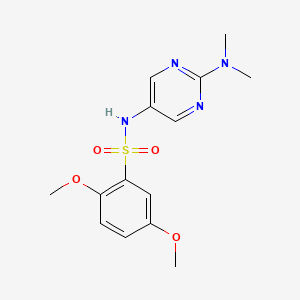
N-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- N-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide (DMPT) is a chemical compound that has gained attention in scientific research.
- It is characterized by its molecular formula C<sub>13</sub>H<sub>14</sub>N<sub>4</sub>O and molecular weight 242.282 g/mol 1.
Synthesis Analysis
- Information on the synthesis of DMPT is not readily available in the provided search results.
Molecular Structure Analysis
Chemical Reactions Analysis
- No specific chemical reactions involving DMPT were found in the search results.
Physical And Chemical Properties Analysis
- Purity : Not specified.
- Storage Temperature : Store in a freezer under -20°C.
- Safety Information : DMPT is labeled with warnings (H315, H319, H335) and precautionary statements (P261, P305, P351, P338)1.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation of Derivatives
Researchers have synthesized novel compounds bearing the benzenesulfonamide moiety, demonstrating significant antimicrobial activities. For instance, a study on the synthesis, docking study, and biological evaluation of thiourea derivatives bearing benzenesulfonamide moiety found that certain compounds exhibited high activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of sulfonamide derivatives in treating tuberculosis (Ghorab et al., 2017). This underscores the relevance of such chemical structures in developing new antituberculosis drugs.
Spectroscopic and Molecular Structure Investigation
Another aspect of scientific research involving similar compounds is the comprehensive structural studies, which include spectroscopic analysis and quantum chemical calculations. A study focusing on sulfamethazine Schiff-base, a compound related to the target chemical structure, provided detailed insights into the molecule's stability, electronic structures, and potential as a ligand in metal coordination complexes (Mansour & Ghani, 2013). These findings are instrumental in the design and synthesis of new materials with potential applications in catalysis, drug development, and materials science.
Catalytic Synthesis of Pyrimidine Derivatives
The catalytic role of certain moieties in synthesizing novel pyrimidine derivatives also represents a significant area of application. For example, research on the Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety demonstrated efficient synthesis pathways for new compounds, emphasizing the utility of catalytic systems in organic synthesis (Khashi et al., 2014). Such studies are pivotal for advancing synthetic chemistry methods and discovering new drugs.
Anti-HIV Activity and Pharmacological Screening
The pharmacological screening of newly synthesized derivatives, especially those targeting viral infections like HIV, is another crucial research domain. Compounds derived from sulfonamides and pyrimidines have been synthesized and evaluated for their anti-HIV activity, offering insights into developing novel antiretroviral agents (Brzozowski & Sa̧czewski, 2007).
Safety And Hazards
- DMPT should be handled with care due to its warning labels. Refer to the provided MSDS for detailed safety information.
Zukünftige Richtungen
- Further research is needed to explore DMPT’s potential applications, biological activity, and safety profile.
Please note that the analysis is based on available information, and additional research may be required for a more comprehensive understanding. If you need further details, consider consulting scientific literature or experts in the field.🔬
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-18(2)14-15-8-10(9-16-14)17-23(19,20)13-7-11(21-3)5-6-12(13)22-4/h5-9,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCCAYYZIIXLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

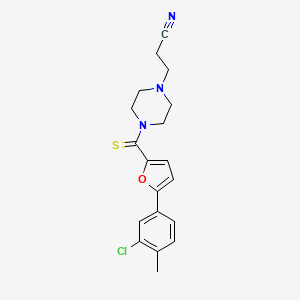
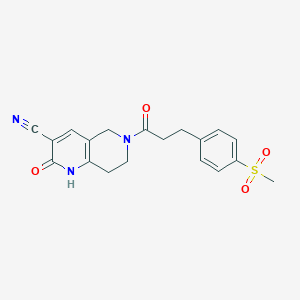
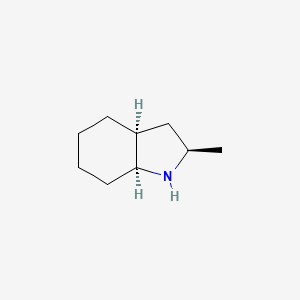
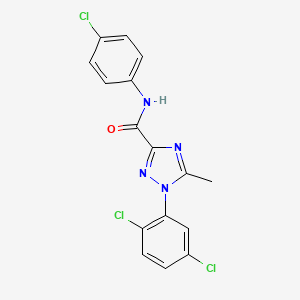
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2761138.png)
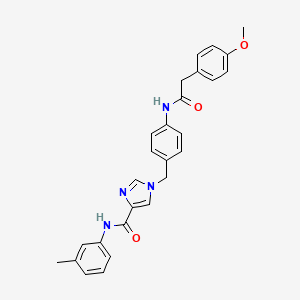
![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)

![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)
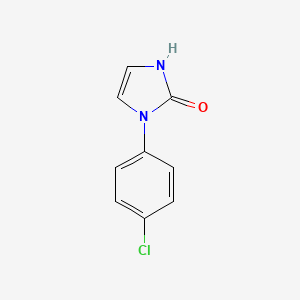
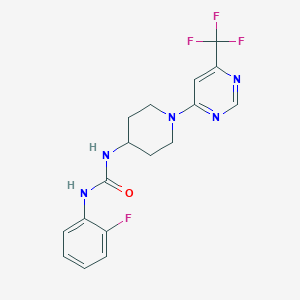
![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2761152.png)
![4,7-Dimethyl-6-(2-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2761153.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2761156.png)